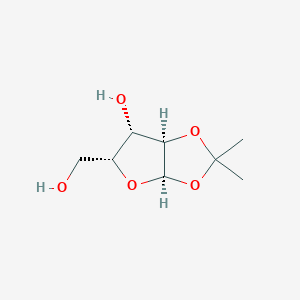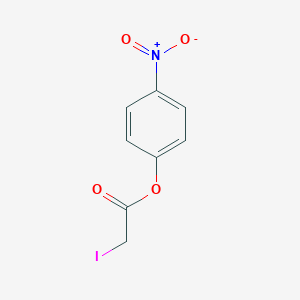
对硝基苯基碘乙酸酯
描述
p-Nitrophenyl iodoacetate: is an organic compound with the molecular formula C8H6INO4. It is a derivative of iodoacetic acid and is characterized by the presence of a nitrophenyl group. This compound is primarily used in biochemical research due to its reactivity with sulfhydryl groups.
科学研究应用
p-Nitrophenyl iodoacetate has several applications in scientific research:
Biochemistry: It is used as a reagent for the modification of sulfhydryl groups in proteins and peptides, aiding in the study of enzyme mechanisms and protein structure.
Medicine: The compound is utilized in the development of enzyme inhibitors and as a tool for probing the active sites of enzymes.
Industry: p-Nitrophenyl iodoacetate is employed in the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
p-Nitrophenyl iodoacetate is a sulfhydryl reactive compound . It primarily targets the myosin subfragment 1 (S-1) . The S-1 segment of the myosin heavy chain plays a crucial role in muscle contraction.
Mode of Action
The compound interacts with its target through a process known as acylation . When S-1 reacts with p-nitrophenyl iodoacetate, the 20-kilodalton (20-kDa) segment of the heavy chain is cross-linked to the 26-kDa segment via the reactive thiol SH2 . This interaction results in changes in the structure and function of the myosin heavy chain.
Biochemical Pathways
It is known that the compound is involved in the modification of peptides . This suggests that it may influence protein synthesis and degradation pathways, with potential downstream effects on cellular processes such as cell growth, differentiation, and apoptosis.
Result of Action
The primary result of p-Nitrophenyl iodoacetate’s action is the modification of the myosin heavy chain, which can alter muscle contraction . .
生化分析
Biochemical Properties
p-Nitrophenyl Iodoacetate plays a significant role in biochemical reactions, particularly those involving esterases . It is often used as a substrate in esterase activity assays, where the release of p-nitrophenol from a p-nitrophenyl ester is measured .
Molecular Mechanism
The molecular mechanism of action of p-Nitrophenyl Iodoacetate is primarily through its interaction with sulfhydryl groups in biomolecules . This interaction can lead to changes in enzyme activity, gene expression, and other molecular processes .
Metabolic Pathways
p-Nitrophenyl Iodoacetate may be involved in various metabolic pathways due to its reactivity with sulfhydryl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl iodoacetate typically involves the esterification of iodoacetic acid with p-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods: While specific industrial production methods for p-Nitrophenyl iodoacetate are not widely documented, the general approach would involve large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: p-Nitrophenyl iodoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The iodoacetate group can be displaced by nucleophiles such as thiols, amines, and alcohols.
Hydrolysis: In the presence of water or aqueous base, p-Nitrophenyl iodoacetate can hydrolyze to yield p-nitrophenol and iodoacetic acid.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols (e.g., cysteine), amines (e.g., lysine), and alcohols. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the ester bond.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of p-nitrophenyl iodoacetate.
Hydrolysis: The products are p-nitrophenol and iodoacetic acid.
Reduction: The product is p-aminophenyl iodoacetate.
相似化合物的比较
Iodoacetic acid: Similar in structure but lacks the nitrophenyl group, making it less reactive with sulfhydryl groups.
p-Nitrophenyl acetate: Contains an acetate group instead of an iodoacetate group, leading to different reactivity and applications.
p-Nitrophenyl chloroacetate: Similar in structure but contains a chloroacetate group, which has different reactivity compared to the iodoacetate group.
Uniqueness: p-Nitrophenyl iodoacetate is unique due to its combination of a nitrophenyl group and an iodoacetate moiety, which provides distinct reactivity with sulfhydryl groups. This makes it particularly valuable in biochemical research for the modification and study of proteins.
属性
IUPAC Name |
(4-nitrophenyl) 2-iodoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERXSZLDSOPHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067604 | |
| Record name | Acetic acid, iodo-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31252-85-4 | |
| Record name | p-Nitrophenyl iodoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31252-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl iodoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-iodo-, 4-nitrophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, iodo-, 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl iodoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of p-Nitrophenyl iodoacetate in studying protein structure?
A1: p-Nitrophenyl iodoacetate acts as a crosslinking agent by reacting with specific amino acid residues in proteins. It primarily targets reactive thiol groups, like the highly reactive SH2 thiol in the 20-kDa fragment of myosin subfragment 1 (S1). [, ] The iodoacetate group undergoes a nucleophilic substitution reaction with the thiol, forming a stable thioether bond. This covalent linkage "freezes" the spatial interaction between the targeted residues, allowing researchers to study protein proximity and conformational changes.
Q2: How has p-Nitrophenyl iodoacetate been used to investigate the structure of myosin?
A2: Research has demonstrated the use of p-Nitrophenyl iodoacetate to crosslink the 20-kDa and 23-kDa fragments of myosin subfragment 1 (S1). [] Specifically, it was found to bridge the SH2 thiol in the 20-kDa fragment with a lysine residue (Lys-184 or Lys-189) in the 23-kDa fragment. This crosslinking suggests close spatial proximity between these residues within the folded protein structure. Furthermore, this interaction was found to be influenced by the presence of nucleotides, highlighting the dynamic nature of myosin's structure. []
Q3: Are there any structural features of p-Nitrophenyl iodoacetate that contribute to its activity as a crosslinking agent?
A3: Yes, the structure of p-Nitrophenyl iodoacetate contributes to its effectiveness as a crosslinking agent. The iodoacetate group is highly reactive towards thiol groups, enabling the formation of stable thioether bonds with cysteine residues in proteins. [] Additionally, the molecule's relatively small size allows it to access and react with residues located within confined protein structures. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



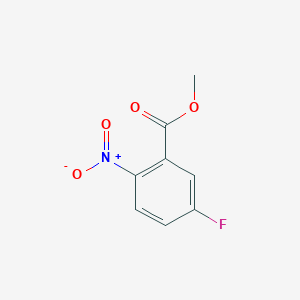
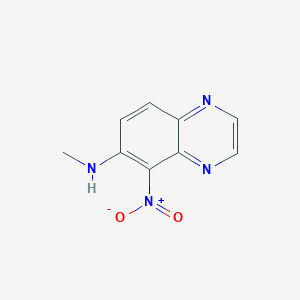
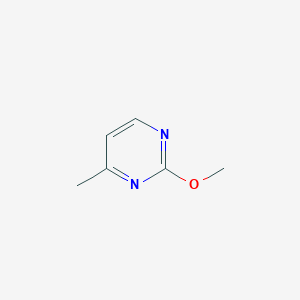
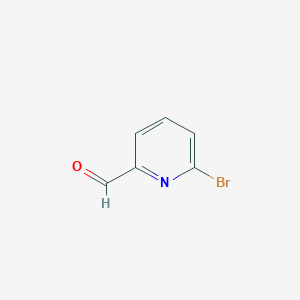

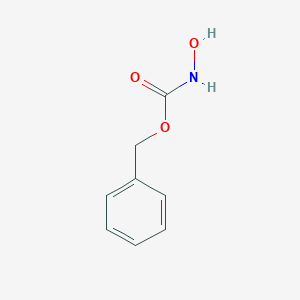
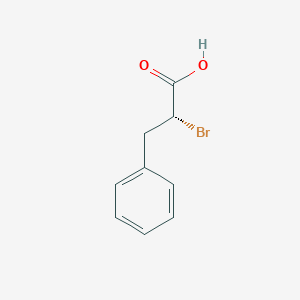
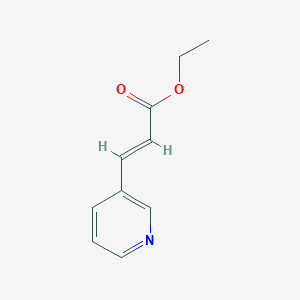


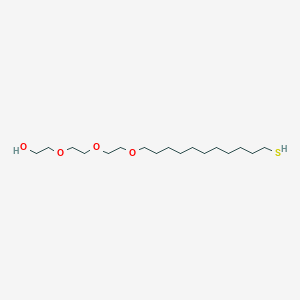
![2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine](/img/structure/B14965.png)
